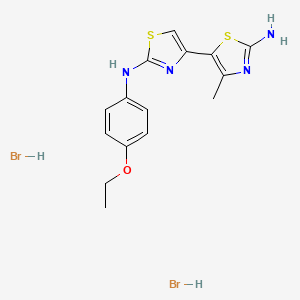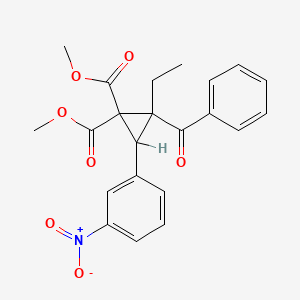![molecular formula C15H24N2O2 B5127005 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making BDMB a promising candidate for further investigation.
Scientific Research Applications
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has the potential to be used as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases.
Mechanism of Action
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide exerts its effects by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the acetylation of histones, which leads to changes in gene expression. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide specifically targets HDAC6, which plays a role in the regulation of protein degradation and cell motility. By inhibiting HDAC6, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Inflammatory cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In the brain, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces oxidative stress and inflammation, which can lead to neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in lab experiments is its potency as an HDAC inhibitor. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to be a more potent inhibitor of HDAC6 than other HDAC inhibitors, such as trichostatin A. This makes it a useful tool for studying the role of HDAC6 in cellular processes. However, one limitation of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide is its potential toxicity. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is its potential use as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in animal models and clinical trials. Another area of interest is the role of HDAC6 in cellular processes and disease. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be used as a tool to study the function of HDAC6 in cellular processes and identify potential therapeutic targets. Finally, the development of new HDAC inhibitors, including 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide derivatives, may lead to the discovery of more potent and selective inhibitors with fewer side effects.
Synthesis Methods
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylethylenediamine to form 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. The synthesis method has been optimized to produce high yields of pure 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, making it readily available for scientific research.
properties
IUPAC Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-12-19-14-8-6-13(7-9-14)15(18)16-10-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBORWFMVATTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)


![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)